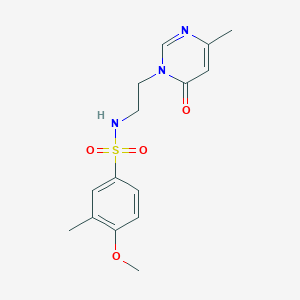

![molecular formula C18H25NO4 B2382814 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide CAS No. 899730-90-6](/img/structure/B2382814.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound and its derivatives involves the condensation of two molecules of the lactone in the presence of sodium ethoxide to give a dilactone . The dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide . The resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .Molecular Structure Analysis

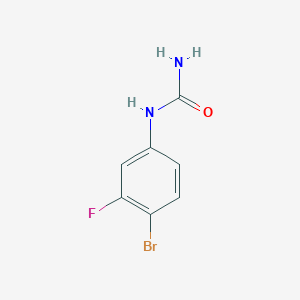

The molecular structure of “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide” is complex and unique, contributing to its versatility and potential for innovative discoveries. The compound’s structure includes a spirocyclic structure and a benzamide functionality.Chemical Reactions Analysis

The chemistry of spiro compounds, such as “this compound”, has undergone intensive development in recent years . A large number of studies have been published dealing with the isolation of spiroketal structures from natural sources and the establishment of their stereochemistry by modern spectral methods .Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical and Physiological Effects:

This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have potent antitumor activity and has been studied for its potential use in cancer research. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has potent biological activity, which makes it a useful tool for studying various biological processes. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, it may have off-target effects that could complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide. One area of research is the development of new derivatives of this compound that have improved biological activity and selectivity. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of cancer and neurological disorders. Additionally, the use of this compound in combination with other drugs could be explored to improve its therapeutic potential.

Synthesis Methods

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis of this compound involves the reaction of 4-isopropoxybenzoic acid with thionyl chloride, which leads to the formation of the corresponding acid chloride. This acid chloride is then reacted with 1,4-dioxaspiro[4.4]nonane-2-methanol in the presence of a base to give this compound.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biological activities and has been studied for its potential use in various fields of research. This compound has been found to have potent antitumor activity and has been studied for its potential use in cancer research. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-13(2)22-15-7-5-14(6-8-15)17(20)19-11-16-12-21-18(23-16)9-3-4-10-18/h5-8,13,16H,3-4,9-12H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUMBICCXYMTOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2382733.png)

![(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B2382736.png)

![(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2382737.png)

![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382738.png)

![2,6,9-Trioxaspiro[4.5]decan-10-one](/img/structure/B2382739.png)

![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2382740.png)

![N,4-diisobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2382747.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2382749.png)